N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester
CAS No.: 1311283-86-9
Cat. No.: VC2737006
Molecular Formula: C19H21F3N4O2
Molecular Weight: 394.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311283-86-9 |
|---|---|
| Molecular Formula | C19H21F3N4O2 |
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | ethyl N-[(E)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylcarbamate |
| Standard InChI | InChI=1S/C19H21F3N4O2/c1-5-28-18(27)26(4)23-12-13-7-6-8-14(9-13)16-10-15(19(20,21)22)11-17(24-16)25(2)3/h6-12H,5H2,1-4H3/b23-12+ |
| Standard InChI Key | UREZWMXOUYYCDA-FSJBWODESA-N |
| Isomeric SMILES | CCOC(=O)N(C)/N=C/C1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C |
| SMILES | CCOC(=O)N(C)N=CC1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C |
| Canonical SMILES | CCOC(=O)N(C)N=CC1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C |
Introduction
Chemical Identity and Structural Characteristics
N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester is a well-defined chemical entity with established identification parameters. The compound is registered with CAS number 1311283-86-9, which serves as its unique identifier in chemical databases and literature. Its molecular formula is C19H21F3N4O2, corresponding to a precise molecular weight of 394.4 g/mol. The structure contains several key functional groups that define its chemical behavior, including a trifluoromethyl-substituted pyridine ring with a dimethylamino group, a phenyl linker, and a hydrazinecarboxylic acid ethyl ester component.
The IUPAC name for this compound is ethyl N-[(E)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylcarbamate, which systematically describes its structural arrangement. For computational and database purposes, the compound has been assigned specific identifiers including a Standard InChIKey of UREZWMXOUYYCDA-FSJBWODESA-N, providing a fixed-length character reference that enables rapid structure searches and database queries.
Structural Description and Features
The structural backbone of this molecule is characterized by several distinctive features that contribute to its potential chemical and biological properties. The E-configuration of the methylidene group is a key stereochemical characteristic, indicating a specific spatial arrangement that may influence its interactions with biological targets. The trifluoromethyl group attached to the pyridine ring introduces fluorine atoms that can significantly alter the electron distribution, lipophilicity, and metabolic stability of the molecule.
The detailed structural parameters are presented in Table 1 below:
| Structural Parameter | Value/Description |
|---|---|
| Molecular Formula | C19H21F3N4O2 |
| Molecular Weight | 394.4 g/mol |
| Key Functional Groups | Dimethylamino group, Trifluoromethyl group, Pyridine ring, Phenyl ring, Hydrazinecarboxylic acid ethyl ester |
| IUPAC Name | ethyl N-[(E)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylcarbamate |
| Standard InChI | InChI=1S/C19H21F3N4O2/c1-5-28-18(27)26(4)23-12-13-7-6-8-14(9-13)16-10-15(19(20,21)22)11-17(24-16)25(2)3/h6-12H,5H2,1-4H3/b23-12+ |
| Standard InChIKey | UREZWMXOUYYCDA-FSJBWODESA-N |
| Isomeric SMILES | CCOC(=O)N(C)/N=C/C1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C |
The presence of the dimethylamino group at the 6-position of the pyridine ring likely confers basic properties to that region of the molecule, potentially enabling hydrogen bond acceptance or protonation under physiological conditions. The trifluoromethyl substituent at the 4-position of the pyridine ring introduces electron-withdrawing effects that can influence the reactivity of the aromatic system and enhance metabolic stability.
Synthesis and Preparation Methods
The synthesis of N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester typically involves a series of controlled chemical reactions designed to construct the complex molecular architecture efficiently. Based on the structural features, synthetic approaches likely focus on forming the key connections between the pyridine, phenyl, and hydrazinecarboxylic acid ethyl ester components.
General Synthetic Approach
The synthesis pathway typically incorporates reactions that strategically form the hydrazinecarboxylic acid ester moiety and integrate the substituted pyridine ring. Starting materials may include appropriately functionalized hydrazines, substituted aromatic compounds, and suitable esterification reagents to achieve the desired structural configuration. The synthetic route must account for the formation of the E-configuration of the methylidene linkage, which may require specific reaction conditions or catalysts.
Reaction conditions during synthesis must be carefully controlled, with particular attention to temperature and pH parameters, to minimize undesired side reactions and optimize yield. The choice of solvent system is also critical, as it must facilitate the desired transformations while preventing unwanted reactivity or degradation of sensitive intermediates.
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